![molecular formula C13H15NO3S3 B2866816 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide CAS No. 2176270-54-3](/img/structure/B2866816.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as NMR, IR, MS, and single crystal X-ray diffraction . Unfortunately, specific structural data for “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide” is not available.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . These properties can provide valuable information about the compound’s behavior under different conditions. Unfortunately, specific physical and chemical properties for “N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide” are not available.Scientific Research Applications
Catalyzed Annulations in Organic Synthesis
- Lewis Acid Catalyzed Annulations : A study by Mackay et al. (2014) demonstrated the use of Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides, yielding cyclopentene sulfonamides. This method provides a route to synthesize 2,3-substituted cyclopentanones with high diastereoselectivity (Mackay et al., 2014).
Nucleophilic Substitutions in Organic Chemistry
- Palladium(0) Catalyzed Nucleophilic Substitutions : Stolle et al. (1992) explored nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0). Their study indicates the potential of these compounds as building blocks in synthetic chemistry (Stolle et al., 1992).
Sulfonamide Reactions and Heterocycle Formation
- Formation of Thiazete Dioxides and Sulfonamides : Research by Tornus et al. (1995) showed that N-sulfonylalkylamines react with ynamines to form various s,n-heterocycles, including 2H-1,2-thiazete 1,1-dioxides. This study contributes to the understanding of amidinosulfenes and their transformation into different products (Tornus et al., 1995).
Drug Metabolism and Biocatalysis
- Biocatalysis in Drug Metabolism : Zmijewski et al. (2006) demonstrated the use of Actinoplanes missouriensis in producing mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator. This research highlights the application of microbial-based biocatalytic systems in drug metabolism studies (Zmijewski et al., 2006).
Enzyme Inhibition and Drug Development
- Carbonic Anhydrase Inhibitors : A study by Scozzafava and Supuran (1999) revealed that certain arylsulfonylureido- and arylureido-substituted sulfonamides are potent inhibitors of carbonic anhydrase isozymes. This research provides a basis for the development of more selective drugs and diagnostic agents (Scozzafava & Supuran, 1999).
Synthesis of Vinylcyclopropanes and Vinylepoxides
- Enantioselective Synthesis Using Camphor-derived Sulfur Ylides : Deng et al. (2006) explored the synthesis of vinylcyclopropanes and vinylepoxides mediated by camphor-derived sulfur ylides. The study provides insights into enantioselective synthesis relevant to organic chemistry (Deng et al., 2006).
Antiviral Activity of Sulfonamides
- Synthesis and Antiviral Activity : Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, demonstrating their anti-tobacco mosaic virus activity. This study links the chemical synthesis of sulfonamides to potential antiviral applications (Chen et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit folate metabolism, which is crucial for bacterial growth .
Biochemical Pathways
As a sulfonamide, it is likely to impact the folate synthesis pathway in bacteria, leading to inhibition of bacterial growth .
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S3/c15-11(7-14-20(16,17)10-1-2-10)13-4-3-12(19-13)9-5-6-18-8-9/h3-6,8,10-11,14-15H,1-2,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBRWICWFYTFKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclopropanesulfonamide |
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